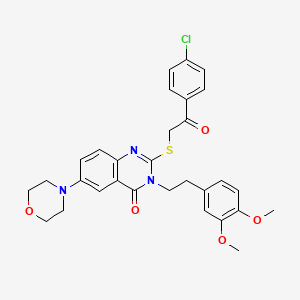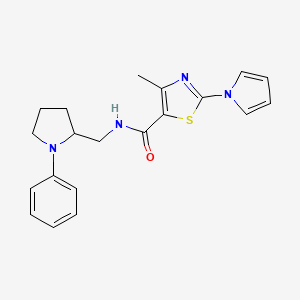
4-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H22N4OS and its molecular weight is 366.48. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Potential Anti-HIV Activity
One study delves into the structural analysis of a compound closely related to 4-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide, highlighting its potential as an anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor. The study focuses on the crystal structure and suggests that hydrogen bonding could play a role in its biological activity (R. Tamazyan et al., 2007).
Antimicrobial and Antimycobacterial Applications
Research has been conducted on derivatives of pyrrolidine and thiazole, similar to the chemical structure , for their antimicrobial properties. For instance, compounds with polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate structures have shown promising antibacterial activity against strains like A. baumannii and the M. tuberculosis H37Rv strain, suggesting potential for the development of new antimycobacterial agents (Yahya Nural et al., 2018).
Synthetic Methodologies for Heterocyclic Compounds
Significant work has been done on synthesizing new heterocyclic compounds using structures similar to 4-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide as intermediates or key compounds. These synthetic routes enable the creation of a wide range of chemical entities with potential biological activities, demonstrating the versatility of this chemical scaffold in organic synthesis (E. Galenko et al., 2019).
Cytotoxicity and Anticancer Research
The study of pyrrolidine and thiazole derivatives extends into evaluating their cytotoxic effects against various cancer cell lines. For example, novel pyrazolopyrimidines derivatives have been synthesized and tested for their anticancer activities, highlighting the potential of these compounds in developing new anticancer agents (A. Rahmouni et al., 2016).
Gene Expression Regulation
Another intriguing application is the regulation of gene expression using small molecules that target specific DNA sequences. Research in this area indicates that compounds structurally related to 4-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide could be engineered to control gene expression, offering a novel approach to therapeutic intervention (J. Gottesfeld et al., 1997).
Eigenschaften
IUPAC Name |
4-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-15-18(26-20(22-15)23-11-5-6-12-23)19(25)21-14-17-10-7-13-24(17)16-8-3-2-4-9-16/h2-6,8-9,11-12,17H,7,10,13-14H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPFJTYXIJSMTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3CCCN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

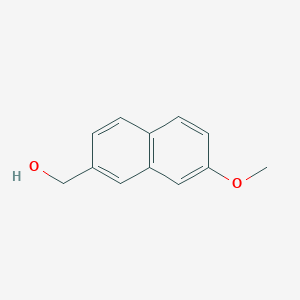

![(E)-2-amino-1-((4-(dimethylamino)benzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2892940.png)
![6-((3-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2892943.png)
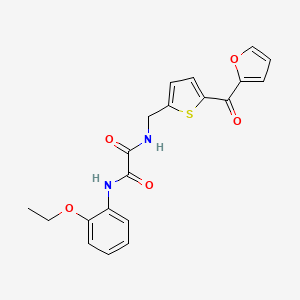
![Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate dihydrochloride](/img/structure/B2892949.png)
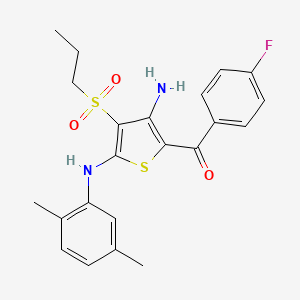
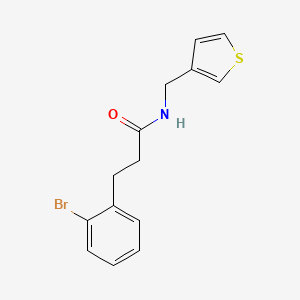
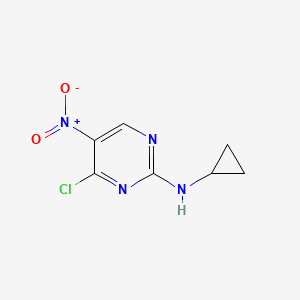

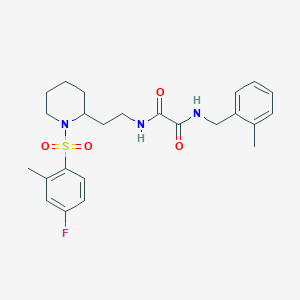
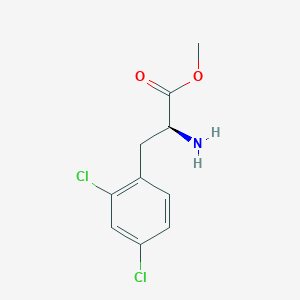
![N-(1-cyano-1-methylethyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-N-methylacetamide](/img/structure/B2892960.png)
